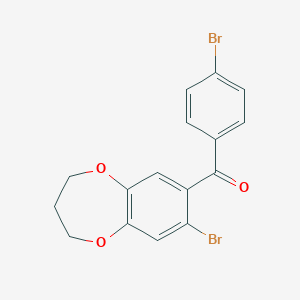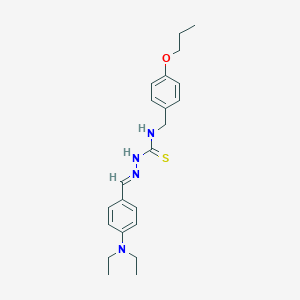
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide, also known as DAPH, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of hydrazinecarbothioamide derivatives and is known for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce DNA damage and inhibit the activity of certain proteins that are involved in cell growth and division. 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has also been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a potentially effective anti-cancer agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery systems for the compound, such as liposomes or nanoparticles. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide and to identify potential biomarkers that could be used to predict patient response to the compound.
Synthesemethoden
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-(diethylamino)benzaldehyde with propyl 4-mercaptobenzoate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential use as an anti-cancer agent. Research has shown that the compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
186453-61-2 |
|---|---|
Produktname |
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide |
Molekularformel |
C22H30N4OS |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C22H30N4OS/c1-4-15-27-21-13-9-18(10-14-21)16-23-22(28)25-24-17-19-7-11-20(12-8-19)26(5-2)6-3/h7-14,17H,4-6,15-16H2,1-3H3,(H2,23,25,28)/b24-17+ |
InChI-Schlüssel |
HBAYIEBTXLGVPE-JJIBRWJFSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)N(CC)CC |
SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
Synonyme |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-p ropoxyphenyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

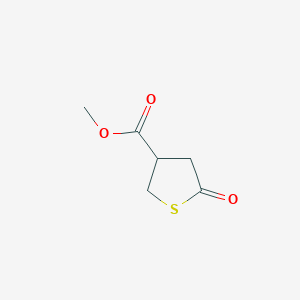
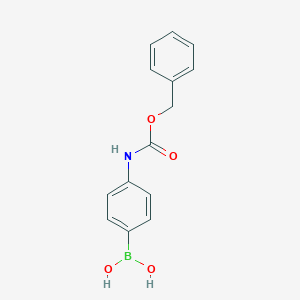

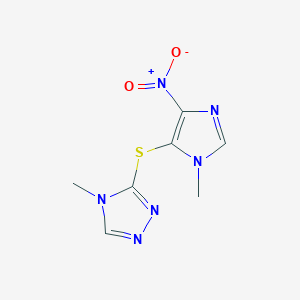
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
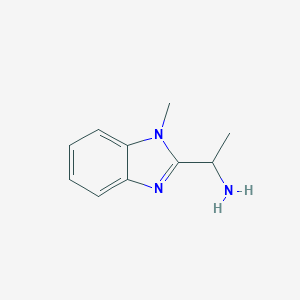

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
